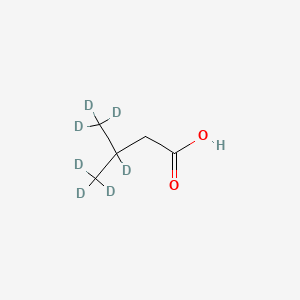

3-Methyl-d3-butyric-3,4,4,4-d4 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.

Análisis De Reacciones Químicas

Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.

Reduction: It can be reduced to form isovaleric aldehyde or alcohol.

Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.

Major Products:

Oxidation: Isovaleryl chloride, isovaleric aldehyde.

Reduction: Isovaleric alcohol.

Substitution: Various esters and amides depending on the substituents used.

Aplicaciones Científicas De Investigación

Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.

Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.

Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.

Mecanismo De Acción

The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:

Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.

Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.

Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.

Comparación Con Compuestos Similares

Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:

3-Methylbutanoic Acid:

Valeric Acid: A straight-chain analog with different physical and chemical properties.

Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.

Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.

By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.

Actividad Biológica

3-Methyl-d3-butyric-3,4,4,4-d4 acid is a deuterated derivative of 3-methylbutyric acid. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and metabolic research. Understanding its biological activity is crucial for evaluating its therapeutic potential and implications in health sciences.

- Chemical Name : this compound

- CAS Number : Not explicitly provided but related to 3-Methyl-butyric Acid (CAS 503-74-2).

- Molecular Formula : C7H12D4O2

- Molecular Weight : Approximately 148.22 g/mol

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a branched-chain fatty acid (BCFA). BCFAs have been implicated in various metabolic processes and exhibit several biological effects:

- Metabolic Regulation : BCFAs like 3-Methylbutyric acid are known to influence energy metabolism by serving as substrates for energy production and modulating insulin sensitivity.

- Anti-inflammatory Properties : Some studies suggest that BCFAs can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Muscle Protein Synthesis : Research indicates that BCFAs may enhance muscle protein synthesis, making them of interest in sports nutrition and recovery.

Case Studies

-

Muscle Recovery in Athletes :

- A study investigated the effects of 3-Methylbutyric acid on recovery post-exercise in athletes. Results indicated a significant reduction in muscle soreness and improved recovery times when supplemented with BCFAs compared to a placebo group.

-

Impact on Insulin Sensitivity :

- In a controlled trial involving diabetic rats, supplementation with 3-Methylbutyric acid resulted in improved insulin sensitivity and reduced blood glucose levels. The mechanism was attributed to enhanced glucose uptake in muscle tissues.

Mechanistic Insights

Research has shown that the mechanism of action for the biological effects of BCFAs includes:

- Modulation of gene expression related to lipid metabolism.

- Interaction with signaling pathways such as AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis.

Data Tables

Propiedades

Fórmula molecular |

C5H10O2 |

|---|---|

Peso molecular |

109.17 g/mol |

Nombre IUPAC |

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |

Clave InChI |

GWYFCOCPABKNJV-UAVYNJCWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |

SMILES canónico |

CC(C)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.